BenchChemオンラインストアへようこそ!

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

Medicinal Chemistry Chemical Biology Tubulin Polymerization

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate (CAS 951887-79-9) is a synthetic organic compound belonging to the class of ω-phenyl-ω-oxoalkanoate esters, characterized by an octanoate chain terminated with a 3,4,5-trimethoxybenzoyl ketone moiety. With a molecular formula of C₁₉H₂₈O₆ and a molecular weight of 352.4 g/mol, this compound is primarily positioned as a high-value research intermediate rather than a final active pharmaceutical ingredient.

Molecular Formula C19H28O6
Molecular Weight 352.4 g/mol
CAS No. 951887-79-9
Cat. No. B1326071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate
CAS951887-79-9
Molecular FormulaC19H28O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3
InChIKeyANOHOTCTIFSBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoate (CAS 951887-79-9): Chemical Identity, Structural Class, and Procurement Context


Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate (CAS 951887-79-9) is a synthetic organic compound belonging to the class of ω-phenyl-ω-oxoalkanoate esters, characterized by an octanoate chain terminated with a 3,4,5-trimethoxybenzoyl ketone moiety . With a molecular formula of C₁₉H₂₈O₆ and a molecular weight of 352.4 g/mol, this compound is primarily positioned as a high-value research intermediate rather than a final active pharmaceutical ingredient . The 3,4,5-trimethoxyphenyl (3,4,5-TMP) pharmacophore embedded within its structure is well-established in medicinal chemistry as a critical recognition element for the colchicine-binding site on tubulin, placing this compound within a lineage of intermediates used to construct microtubule-targeting agents [1]. Commercially, the compound is available from specialty chemical suppliers at high purity (≥95–97%) but commands a significant premium, reflecting its niche R&D application rather than bulk industrial use .

Why Generic Substitution is Inadequate for Ethyl 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoate Without Direct Comparator Data


In the context of drug discovery and chemical biology, the substitution pattern on the trimethoxyphenyl ring profoundly governs target engagement and biological selectivity. The 3,4,5-trimethoxy substitution present in Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is stereoelectronically optimal for the colchicine-binding site of αβ-tubulin, a configuration that is not replicated by the 2,3,4- or 2,4,5-trimethoxy positional isomers which are also commercially available [1]. Furthermore, the ethyl ester moiety is not merely a protecting group; it determines the compound's role as a late-stage synthetic intermediate, where transesterification or saponification to the free carboxylic acid (CAS 951891-91-1) would alter the reactivity profile and require additional synthetic steps with associated yield losses . Substituting the 3,4,5-TMP-ethyl ester with a close analog such as a 3,4,5-TMP-methyl ester would introduce differences in the physical properties and reaction kinetics of subsequent coupling steps, potentially derailing established synthetic protocols [2]. The following quantitative evidence guide directly addresses the specific structural and commercial attributes that distinguish this compound from its nearest alternatives.

Quantitative Differential Evidence: Ethyl 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoate Versus Structural Analogs and Alternatives


Positional Isomer Selectivity: 3,4,5-TMP Versus 2,3,4-TMP and 2,4,5-TMP Configurations Dictates Tubulin Binding Affinity

The 3,4,5-trimethoxyphenyl substitution pattern is a validated pharmacophore for colchicine-site tubulin inhibitors, whereas the 2,3,4-trimethoxy and 2,4,5-trimethoxy isomers exhibit markedly reduced or absent tubulin-binding affinity. Although no direct head-to-head tubulin polymerization assay data are publicly available for the ester form Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate, the differential activity is established at the pharmacophore level: the 3,4,5-TMP configuration enables optimal hydrophobic packing and hydrogen bonding with Cys241 and Val318 in the colchicine pocket, interactions that are sterically disfavored for the 2,3,4- and 2,4,5-isomers [1]. In comparative structure-activity relationship (SAR) studies on combretastatin and phenstatin analogs, replacement of 3,4,5-TMP with 2,4,5-TMP resulted in a >10-fold reduction in tubulin polymerization inhibition [2]. These data support the procurement of the 3,4,5-TMP isomer over the commercially available 2,3,4-TMP (CAS 951888-66-7) and 2,4,5-TMP (CAS 951887-99-3) ethyl ester isomers when tubulin-targeted activity is the research objective [3].

Medicinal Chemistry Chemical Biology Tubulin Polymerization

Ester vs. Free Acid Differential: Ethyl Ester Provides Direct Orthogonal Synthetic Utility Compared to the Carboxylic Acid Form

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate (target compound) and 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid (free acid, CAS 951891-91-1) are commercially available as distinct entities with non-interchangeable synthetic roles . The ethyl ester form serves as a direct precursor for amidation, transesterification, and Claisen-type condensations without requiring a separate esterification step. In contrast, the free acid requires activation (e.g., EDC/DMAP or conversion to acid chloride) prior to coupling, which adds one synthetic step and typically incurs 5–15% yield loss depending on the activation method [1]. Commercial pricing data further differentiate the two forms: the ethyl ester is listed at £993.00 per gram, while the free acid is listed at a higher price point of £1,161.00 per gram (when normalized to 1 g scale from available packaging), reflecting the additional processing requirements and market supply dynamics for the acid . The methyl ester variant (if available) would offer different reactivity, as methyl esters hydrolyze faster than ethyl esters under basic conditions, providing a practical selectivity handle [1].

Organic Synthesis Prodrug Design Intermediate Chemistry

Ketone-Linked Octanoate Chain as a Dual Functional Handle Offers Advantages Over Shorter-Chain Analogs

The eight-carbon octanoate chain (C8) with a distal ketone carbonyl distinguishes Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate from shorter-chain analogs such as ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxopentanoate or ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate. The C8 linker provides sufficient steric separation between the 3,4,5-TMP pharmacophore and the ester functionality, enabling simultaneous engagement at two orthogonal binding sites: the TMP group binds the colchicine site while the ester-terminated aliphatic chain can occupy a hydrophobic accessory pocket or serve as a conjugation point for biotinylation or fluorescent labeling without compromising pharmacophore binding [1]. In tubulin polymerization assays, reducing the linker length from C8 to C4 in analogous phenstatin derivatives decreased antiproliferative activity by approximately 3- to 8-fold, attributed to suboptimal spatial positioning of the pharmacophore [2]. The octanoate chain also mimics medium-chain fatty acid conjugation, a design strategy known to improve cellular permeability and intracellular accumulation in cancer cell lines compared to shorter-chain (C2–C4) or longer-chain (C12–C18) variants [3].

Molecular Recognition Linker Chemistry Fatty Acid Conjugation

Commercial Availability with Defined Purity Specifications Enables Reproducible Research Outcomes

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is commercially supplied by multiple vendors including AKSci, Fluorochem, CymitQuimica, and Chemsrc with a minimum purity specification of 95–97% . This is a critical purchasing criterion: lower-purity lots of structurally similar intermediates, particularly those sourced from non-specialist suppliers, may contain positional isomers (e.g., 2,3,4- or 2,4,5-TMP ethyl ester) as impurities arising from incomplete regiochemical control during synthesis. These isomeric impurities can co-elute under standard HPLC conditions (C18 column, acetonitrile/water gradient) and may go undetected without dedicated LC-MS verification, leading to confounding biological assay results [1]. The compound's defined purity thus directly supports experimental reproducibility, a concern that is not adequately addressed by procuring uncharacterized or lower-purity alternative intermediates.

Chemical Procurement Reproducibility Analytical Chemistry

Validated Application Scenarios for Ethyl 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoate Based on Quantitative Evidence


Synthesis of Colchicine-Site Tubulin Inhibitors Requiring the 3,4,5-TMP Pharmacophore

Medicinal chemistry teams building libraries of colchicine-binding site inhibitors (CBSIs) should select this compound as the key intermediate for introducing the 3,4,5-TMP moiety. The 3,4,5-substitution pattern is essential for tubulin binding, with non-3,4,5 TMP isomers showing ≥10-fold reduced potency in class-level SAR [1]. The ethyl ester handle permits direct amidation to append diverse amine-capped side chains without extra synthetic steps [2].

Late-Stage Diversification via the Ethyl Ester Handle for Structure-Activity Relationship (SAR) Exploration

For SAR campaigns investigating how modifications to the linker region affect antiproliferative activity, the C8 ketone-ethyl ester scaffold provides a dual functionalization platform. The 3,4,5-TMP group anchors the colchicine site while the ester terminus enables systematic diversification to optimize ancillary pocket binding. The C8 linker length has been associated with 3- to 8-fold improvements in cellular potency over shorter C4 linkers in related chemotypes [3].

Medium-Chain Fatty Acid Conjugate Strategy for Enhanced Intracellular Drug Delivery

The octanoate chain (C8) structurally mimics medium-chain fatty acids, a validated strategy for improving passive membrane permeability and intracellular accumulation of anticancer payloads. This compound can serve as a direct precursor for conjugating the 3,4,5-TMP pharmacophore to a fatty acid-mimetic chain, which has been reported to enhance cellular uptake compared to short-chain (C2–C4) or long-chain (C12–C18) variants [4].

Reproducible Hit-to-Lead Optimization in Tubulin-Targeted Drug Discovery Programs

Procurement of this compound from verified suppliers with ≥95% purity from established chemical vendors ensures that biological assay outcomes are not confounded by isomeric impurities. Positional isomers of the TMP ethyl ester can co-elute under standard HPLC conditions and may produce false-positive or inconsistent tubulin polymerization inhibition data. Using the characterized, high-purity commercial material directly supports the reproducibility standards demanded by hit-to-lead and lead optimization workflows .

Quote Request

Request a Quote for Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.